

# A Comparative Guide to GPR40 Agonists: Fasiglifam vs. AMG 837

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## Compound of Interest

Compound Name: *Fasiglifam*

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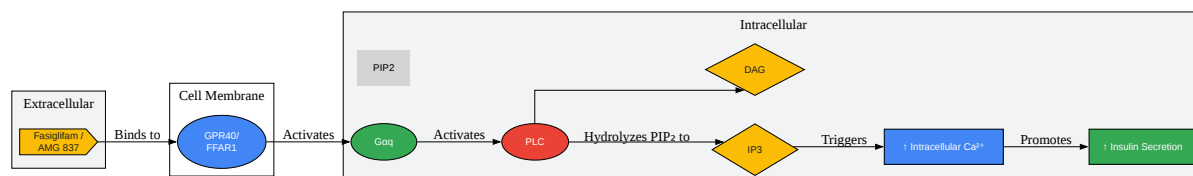
The G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), has been a focal point in the quest for novel therapeutics for type 2 diabetes mellitus.[1][2][3][4][5] Activation of GPR40 in pancreatic  $\beta$ -cells by medium and long-chain fatty acids potentiates glucose-stimulated insulin secretion (GSIS), making it an attractive target for developing drugs that can manage hyperglycemia with a reduced risk of hypoglycemia.[1][3][4] This guide provides a detailed comparison of two notable GPR40 agonists, **Fasiglifam** (TAK-875) and AMG 837, summarizing their mechanisms of action, and presenting available experimental data to inform future research and development in this area.

## Mechanism of Action and Signaling Pathway

Both **Fasiglifam** and AMG 837 exert their effects by activating GPR40, which is predominantly coupled to the  $G_{\alpha q}$  signaling pathway.[2][6][7] Upon agonist binding,  $G_{\alpha q}$  activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of calcium ( $Ca^{2+}$ ) from the endoplasmic reticulum, increasing intracellular calcium concentrations.[1][3] Elevated intracellular calcium is a primary trigger for the exocytosis of insulin-containing granules from pancreatic  $\beta$ -cells.[3]

**Fasiglifam** has been characterized as an "ago-allosteric modulator," meaning it binds to a site on the GPR40 receptor distinct from the endogenous fatty acid binding site and acts cooperatively with free fatty acids to enhance insulin secretion.[8][9] It exhibits partial agonist

activity on its own but demonstrates positive cooperativity with endogenous ligands.[8][9] In contrast, AMG 837 is described as a potent partial agonist of the GPR40 receptor.[10][11][12]



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**Caption:** GPR40 signaling pathway activated by agonists.

## Comparative In Vitro and In Vivo Data

The following table summarizes the available quantitative data for **Fasiglifam** and AMG 837 from various preclinical studies.

Parameter	Fasiglifam (TAK-875)	AMG 837	Reference
In Vitro Potency (EC50)			
Intracellular IP Production (CHO-hGPR40 cells)	72 nM	7.8 ± 1.2 nM (Inositol phosphate accumulation)	[10][13]
Intracellular Ca <sup>2+</sup> Mobilization	Concentration-dependent increase (3-30 µM)	22.6 ± 1.8 nM (mouse GPR40), 31.7 ± 1.8 nM (rat GPR40)	[10][13]
In Vivo Efficacy			
Plasma Insulin Levels (ZDF rats)	Increased at 10 mg/kg (p.o.)	Increased glucose-stimulated insulin secretion	[10][13]
Glucose Tolerance	Improved in diabetic rats	Improved in normal and Zucker fatty rats	[10][11][13]
Clinical Development Status	Terminated in Phase III trials due to liver safety concerns	Investigated in preclinical and early clinical development	[5][14][15][16]

## Experimental Protocols

### In Vitro Intracellular IP Production Assay (for Fasiglifam)

- Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human GPR40 (CHO-hGPR40).
- Method: Cells are incubated with varying concentrations of the test compound (**Fasiglifam**, 0.01-10 µM). The production of intracellular inositol phosphate (IP) is measured as an indicator of GPR40 activation.
- Data Analysis: A concentration-response curve is generated to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal

response.[13]

## In Vitro Calcium Flux Assay (for AMG 837)

- Method: Changes in intracellular calcium were measured using a Ca<sup>2+</sup> sensitive bioluminescent aequorin reporter in cell lines stably or transiently expressing GPR40.
- Procedure: Cells were incubated with the test compound (AMG 837), and the resulting luminescence, indicative of intracellular calcium levels, was measured.
- Data Analysis: The EC<sub>50</sub> value was determined from the dose-response curve of the agonist-stimulated calcium flux.[10][12]

## In Vivo Glucose Tolerance Test (for AMG 837)

- Animal Models: Normal Sprague-Dawley rats and obese Zucker fatty rats.
- Procedure: Animals were administered AMG 837 orally. After a set period, a glucose challenge was administered. Blood samples were collected at various time points to measure plasma glucose and insulin levels.
- Outcome Measures: The effect of the compound on glucose excursions and glucose-stimulated insulin secretion was evaluated.[10][11][12]

## Discussion and Conclusion

Both **Fasiglifam** and AMG 837 demonstrated potent agonistic activity at the GPR40 receptor and showed efficacy in improving glycemic control in preclinical models. **Fasiglifam** progressed to late-stage clinical trials but was ultimately discontinued due to concerns about liver toxicity.[5][14][15][16] This highlights a significant challenge in the development of GPR40 agonists, where achieving a favorable safety profile, particularly concerning hepatotoxicity, is paramount.

AMG 837 also showed promising preclinical activity, effectively stimulating insulin secretion in a glucose-dependent manner.[10][11][12] The data suggests that AMG 837 is a potent partial agonist of GPR40.[10][11]

The divergent clinical fates of these two compounds underscore the complexities of translating preclinical efficacy into safe and effective therapies. For researchers in this field, the comparison of **Fasiglifam** and AMG 837 provides valuable insights. Future GPR40 agonist development will need to focus on chemical scaffolds that minimize off-target effects and potential liver liabilities while retaining potent and selective on-target activity. A thorough understanding of the structure-activity relationships and potential toxicophores is critical for the design of next-generation GPR40 agonists with an improved therapeutic window.

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